molecular formula C9H12N2O B3079111 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine CAS No. 1060806-97-4

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Cat. No.: B3079111
CAS No.: 1060806-97-4
M. Wt: 164.20
InChI Key: ZLKHFZIJLCDLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2O. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methoxy group at the 6th position. This compound is often used as a building block in various chemical syntheses due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

1-(6-Methoxypyridin-2-YL)cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation. The nature of these interactions includes binding to active sites and modulating enzyme activity, which can lead to changes in the levels of neurotransmitters .

Cellular Effects

1-(6-Methoxypyridin-2-YL)cyclopropanamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1-(6-Methoxypyridin-2-YL)cyclopropanamine can modulate signaling pathways related to neurotransmitter release and uptake, leading to altered neuronal activity . Additionally, it can influence the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-(6-Methoxypyridin-2-YL)cyclopropanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-(6-Methoxypyridin-2-YL)cyclopropanamine binds to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in downstream effects on gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Methoxypyridin-2-YL)cyclopropanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(6-Methoxypyridin-2-YL)cyclopropanamine remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of 1-(6-Methoxypyridin-2-YL)cyclopropanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity. At higher doses, toxic or adverse effects may be observed, including neurotoxicity and altered behavior . Threshold effects have also been noted, where a certain dosage is required to achieve a significant impact on cellular function .

Metabolic Pathways

1-(6-Methoxypyridin-2-YL)cyclopropanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound may be metabolized by enzymes involved in neurotransmitter synthesis, resulting in altered levels of neurotransmitters.

Transport and Distribution

The transport and distribution of 1-(6-Methoxypyridin-2-YL)cyclopropanamine within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues . For instance, 1-(6-Methoxypyridin-2-YL)cyclopropanamine may be transported into neuronal cells, where it exerts its effects on neurotransmitter activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 6-methoxypyridine with cyclopropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity levels. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and pyridine derivatives .

Scientific Research Applications

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine
  • 1-(6-Methoxypyridin-3-YL)cyclopropan-1-amine
  • 1-(6-Methoxypyridin-5-YL)cyclopropan-1-amine

Comparison: 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(11-8)9(10)5-6-9/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHFZIJLCDLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-pyridine-2-carbonitrile (1.50 g, 11.2 mmol) in THF (75 mL) at room temperature was added Ti(OiPr)4 (7.21 mL, 24.6 mmol). EtMgBr (14.9 mL, 44.7 mmol) was added dropwise. and the clear brown solution became heterogeneous. The reaction mixture was stirred for 1 h at room temperature. The reaction was diluted with water (10 mL), extracted with EtOAc (3×25 mL) and dried with MgSO4. After filtration, the solvent was removed in vacuo. The residue was purified by reverse phase HPLC to afford 380 mg (22%) of 1-(6-methoxy-pyridin-2-yl)-cyclopropylamine, m/z 166.3 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.21 mL
Type
catalyst
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine
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1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine
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1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine
Reactant of Route 6
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

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